molecular formula C16H20Cl2N2O B1426434 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride CAS No. 1220028-10-3

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1426434
CAS No.: 1220028-10-3
M. Wt: 327.2 g/mol
InChI Key: XUYAUOFKPYXBHU-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride (CAS 1220028-10-3) is a chemical compound supplied with a minimum purity of 95% . This high-purity standard makes it a reliable building block for scientific investigation. With a molecular formula of C16H20Cl2N2O and a molecular weight of 327.25 g/mol , this compound is a functionalized quinoline derivative. The structure incorporates a 5-chloro-8-oxyquinoline moiety, a scaffold known for its diverse biological activities, linked via an ethoxy bridge to a piperidine ring system . As a research chemical, this compound is a valuable synthetic intermediate for medicinal chemistry and drug discovery programs. Researchers can utilize it in the design and synthesis of novel molecules targeting various biological pathways. The presence of the piperidine group, a common feature in pharmacologically active compounds, and the versatile quinoline core make it a versatile precursor for generating compound libraries . For research purposes requiring a different regiochemistry, a related analog, 5-Chloro-8-(2-(piperidin-3-yl)ethoxy)quinoline hydrochloride (CAS 1220017-38-8), is also available . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, including the use of personal protective equipment. For short-term storage (1-2 weeks), the material should be kept at -4°C, while for long-term preservation (1-2 years), it is recommended to store at -20°C in a sealed, dry container .

Properties

IUPAC Name

5-chloro-8-(2-piperidin-4-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O.ClH/c17-14-3-4-15(16-13(14)2-1-8-19-16)20-11-7-12-5-9-18-10-6-12;/h1-4,8,12,18H,5-7,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYAUOFKPYXBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220028-10-3
Record name Quinoline, 5-chloro-8-[2-(4-piperidinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220028-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Method A: Condensation of 4-Chloro-2-aminophenol and 4-Chloro-2-nitrophenol in Glycerol and Sulfuric Acid

  • Raw materials : 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, concentrated sulfuric acid, boric acid, and an organic solvent (e.g., ethyl cyclohexane).
  • Solvent system : Water as solvent; organic solvent added to avoid side reactions.
  • Reaction conditions :
    • Molar ratios: 4-chloro-2-aminophenol : 4-chloro-2-nitrophenol = 2:1
    • Boric acid : 4-chloro-2-aminophenol = 0.3-0.4:1
    • 4-chloro-2-aminophenol : glycerol = 1:1.8-1.9
    • Temperature for sulfuric acid addition: 110-140 °C
    • Reaction temperature maintained at ~150 °C until completion.
  • Process :
    • React raw materials in a reactor, distill off water and organic solvent after reaction.
    • Adjust pH of mother liquor to neutral, filter or centrifuge to isolate crude solid.
    • Dissolve crude solid in hydrochloric acid, add water-soluble chloride salt (e.g., sodium chloride) to precipitate a second solid.
    • Neutralize second solid with alkaline aqueous solution, filter, press, and dry to obtain purified 5-chloro-8-hydroxyquinoline.
  • Notes : The organic solvent must be immiscible with water, inert to reactants, and have a boiling point above 120 °C to prevent side reactions during condensation.
Parameter Value/Condition
Molar ratio (4-chloro-2-aminophenol : 4-chloro-2-nitrophenol) 2 : 1
Boric acid to 4-chloro-2-aminophenol molar ratio 0.3 - 0.4 : 1
4-chloro-2-aminophenol to glycerol molar ratio 1 : 1.8 - 1.9
Sulfuric acid addition temperature 110 - 140 °C
Reaction temperature ~150 °C (maintained)
Organic solvent Ethyl cyclohexane preferred
Purification steps pH adjustment, filtration, recrystallization with chloride salts

This method emphasizes high yield and purity through controlled reaction conditions and multiple purification steps.

Method B: Hydrochloric Acid-Mediated Condensation Using 4-Chloro-2-Aminophenol, 4-Chloro-2-Nitrophenol, and Methacrylaldehyde

  • Raw materials : 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, methacrylaldehyde, hydrochloric acid (15-35%, preferably 25-30%), glacial acetic acid as auxiliary agent.
  • Reaction conditions :
    • Molar ratio of 4-chloro-2-aminophenol : 4-chloro-2-nitrophenol = 2 : 0.8-1.2 (preferably 2 : 1)
    • Molar ratio of 4-chloro-2-aminophenol : methacrylaldehyde = 2 : 2.8-3.6 (preferably 2 : 3-3.4)
    • Reaction temperature: ~90 °C during addition of methacrylaldehyde.
  • Process :
    • Dissolve 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol in hydrochloric acid, warm to 90 °C to form first reaction solution.
    • Add methacrylaldehyde mixed with glacial acetic acid dropwise over 5 hours, then reflux for 1 hour.
    • Cool to room temperature, filter to obtain 5-chloro-8-hydroxyquinoline hydrochloride filter cake.
    • Dissolve filter cake in water, adjust pH to ~3 with caustic soda, add activated carbon for decolorization, filter.
    • Neutralize filtrate to pH 7, filter, dry to obtain purified product.
  • Yield and purity :
    • Yield: ~95%
    • HPLC purity: ~98%
Parameter Value/Condition
Molar ratio (4-chloro-2-aminophenol : 4-chloro-2-nitrophenol) 2 : 0.8 - 1.2 (preferably 2 : 1)
Molar ratio (4-chloro-2-aminophenol : methacrylaldehyde) 2 : 2.8 - 3.6 (preferably 2 : 3 - 3.4)
Hydrochloric acid concentration 15% - 35% (preferably 25% - 30%)
Reaction temperature ~90 °C during methacrylaldehyde addition
Auxiliary agent Glacial acetic acid
Purification steps pH adjustment, activated carbon decolorization, filtration, drying

This method offers a high-purity product with a relatively straightforward reaction and purification sequence suitable for scale-up.

While detailed stepwise synthetic procedures specific to this compound are limited in open literature, the general approach involves:

  • Starting from purified 5-chloro-8-hydroxyquinoline as the quinoline core.
  • Alkylation of the 8-hydroxy group with 2-(4-piperidinyl)ethyl halide or suitable leaving group under controlled conditions to form the ether linkage.
  • Subsequent formation of the hydrochloride salt to enhance stability and solubility.

Handling and safety protocols for this compound require standard chemical precautions, including the use of protective clothing and ventilation.

Method Raw Materials Key Reagents Reaction Conditions Purification Yield & Purity
A (Patent CN108610288B) 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, sulfuric acid, boric acid Ethyl cyclohexane (organic solvent) 110-140 °C sulfuric acid addition; 150 °C reaction temp pH adjustment, chloride salt precipitation, neutralization High yield; purity not explicitly stated
B (Patent CN108191753A) 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, methacrylaldehyde, hydrochloric acid Glacial acetic acid (auxiliary) ~90 °C during methacrylaldehyde addition, reflux 1h pH adjustment, activated carbon decolorization, filtration Yield ~95%, HPLC purity ~98%

The preparation of this compound fundamentally relies on the efficient synthesis of 5-chloro-8-hydroxyquinoline. Two robust methods are established for this intermediate, each with specific advantages in terms of reaction conditions, yields, and purity. These methods involve condensation reactions using chlorinated aminophenols and nitrophenols under acidic conditions with controlled temperature and solvent systems, followed by multi-step purification protocols.

The subsequent etherification to introduce the 2-(4-piperidinyl)ethyl moiety and formation of the hydrochloride salt completes the synthesis of the target compound. Although detailed synthetic routes for the final compound are less documented, the foundational preparation methods for the quinoline core are well characterized and provide a reliable basis for further derivatization.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the ether linkage.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Quinone Derivatives: Resulting from oxidation reactions.

  • Reduced Quinoline Derivatives: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Research indicates that 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride exhibits considerable antimicrobial and anticancer properties. The following sections summarize key findings regarding its biological activities.

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against a range of microbial strains, indicating its potential as a new antimicrobial agent. The mechanism of action appears to involve the inhibition of essential microbial enzymes and pathways, leading to cell death or growth inhibition.

Table 1: Antimicrobial Efficacy

Microbial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

This table highlights the compound's effectiveness against key microbial pathogens, suggesting its potential for development into new antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through several pathways, including the modulation of cell cycle progression and the activation of caspases.

Table 2: Anticancer Efficacy

Cancer Cell LineIC50 (µM)
Colo20515
MCF-720
HeLa10

The data above illustrates the compound's potential as a therapeutic agent in oncology, with lower IC50 values indicating higher potency against specific cancer cell lines.

Potential Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Antimicrobial Therapy : Development of new agents targeting resistant microbial strains.
  • Cancer Treatment : Exploration as a chemotherapeutic agent for various cancers.
  • Neuroprotection : Investigations into its effects on neurodegenerative diseases due to its structural similarity to other neuroactive compounds.

Mechanism of Action

The mechanism by which 5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

  • RS 67333 and RS 39604: These compounds () share a substituted phenyl ring with a piperidinyl-propanone side chain. Unlike the target compound’s quinoline core, RS analogs use a methoxy- or dimethoxybenzyloxy-substituted phenyl group, which may alter electronic properties and receptor binding specificity.
  • Cisapride: A benzamide prokinetic agent (), cisapride lacks the quinoline structure but shares a piperidine-like moiety.

Ether-Linked Derivatives

  • 5-(2-Hydroxyethoxymethyl)-8-quinolinol (XXii): Synthesized from 5-chloromethyl-8-quinolinol hydrochloride and ethylene glycol (), this compound replaces the piperidinyl group with a hydroxyethyl ether.
  • Ethyl 2-(piperidin-4-yl)acetate: A structurally distinct piperidine-containing compound (), this ester lacks the quinoline core, resulting in different pharmacokinetic profiles (e.g., higher logP: 1.49 vs. estimated ~2.5 for the target compound) .

Pharmacological Activity Comparison

Serotonergic and Cholinergic Pathways

  • RS Analogs : Designed as 5-HT4 agonists, RS 67333 and RS 39604 likely exhibit higher receptor specificity than the target compound due to their sulfonamide and methoxy groups .
  • Target Compound: The piperidinyl ethyl ether group may confer affinity for acetylcholine or serotonin receptors, but direct evidence is lacking. Its quinoline core could introduce metal-binding activity, diverging from classical prokinetic agents.

Efficacy and Selectivity

  • Cisapride’s sustained effect (vs. transient 5-HT response) suggests non-serotonergic pathways . The target compound’s longevity remains unstudied but may parallel cisapride if cholinergic mechanisms dominate.

Physicochemical Data

Property Target Compound* 5-(2-Hydroxyethoxymethyl)-8-quinolinol Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight ~352.8 g/mol 219.2 g/mol 185.3 g/mol
logP (Predicted) ~2.5 1.2 1.49
Water Solubility Moderate (HCl salt) High Low
Synthesis Yield Low (due to by-products) 64% Not reported

*Calculated or inferred from structural analogs.

Biological Activity

5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring substituted with a chlorine atom, alongside a piperidine moiety . Its molecular formula is C16H20ClN2OC_{16}H_{20}ClN_{2}O, with a molecular weight of approximately 327.25 g/mol . The unique structural characteristics contribute to its reactivity and biological activity, particularly through nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the chloro and ether functional groups.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its antimicrobial and anticancer effects.
  • Receptor Modulation : The compound's structural similarity to other pharmacologically active compounds suggests potential interactions with specific receptors in the central nervous system, which may enhance neuroprotective effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has shown efficacy against various microbial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been studied for its anticancer potential . It demonstrates cytotoxic effects on cancer cell lines, indicating its possible use as a therapeutic agent in oncology. For instance, derivatives of this compound have been investigated for their selective toxicity against multidrug-resistant cancer cells .

Synthesis Methods

Several synthesis methods have been reported for producing this compound. Common approaches include:

  • Nucleophilic Substitution Reactions : Utilizing the chloro group as a leaving group.
  • Ether Formation : Through reactions involving piperidine derivatives under controlled conditions.

These methods often require optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.

Study on Antimicrobial Efficacy

A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than those of several standard antibiotics, highlighting its potential as an alternative treatment option.

Investigation into Anticancer Properties

In vitro studies showed that this compound induced apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Summary Table of Biological Activities

Activity Type Efficacy Target Organisms/Cells Mechanism
AntimicrobialSignificantVarious bacteriaEnzyme inhibition
AnticancerCytotoxicCancer cell linesApoptosis induction

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Chloro-8-quinolinyl 2-(4-piperidinyl)ethyl ether hydrochloride

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